molecular formula C5H6N6O2 B1443522 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1365963-24-1

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1443522
CAS No.: 1365963-24-1
M. Wt: 182.14 g/mol
InChI Key: QLGYNJNDMJQRTA-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C5H6N6O2 and its molecular weight is 182.14 g/mol. The purity is usually 95%.
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Biological Activity

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H7N5O2\text{C}_6\text{H}_7\text{N}_5\text{O}_2

This structure features an azido group (-N₃), which is known to enhance biological activity through various mechanisms, including the formation of reactive intermediates.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound has shown significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus24.66 µg/mLInhibition of cell wall synthesis
Escherichia coli62.50 µg/mLDisruption of membrane integrity
Candida albicans39.33 µg/mLInhibition of ergosterol biosynthesis

The compound exhibited potent activity against Staphylococcus aureus , with a MIC value indicating effectiveness comparable to established antibiotics like ampicillin .

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15.0Induction of apoptosis
MCF-7 (breast cancer)10.5Inhibition of topoisomerase II
A549 (lung cancer)12.0Disruption of mitochondrial function

In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to several mechanisms:

  • Antimicrobial Mechanism : The presence of the azido group enhances the formation of reactive nitrogen species (RNS), which can damage microbial DNA and proteins.
  • Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Case Studies

A recent study evaluated the efficacy of various oxadiazole derivatives, including this compound, against multidrug-resistant strains of bacteria and cancer cells. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .

Properties

IUPAC Name

3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYNJNDMJQRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.